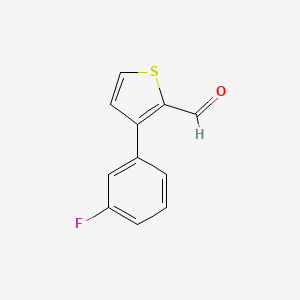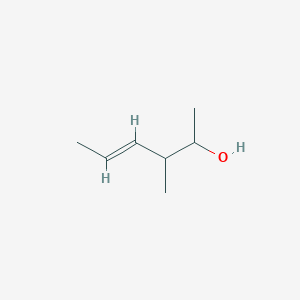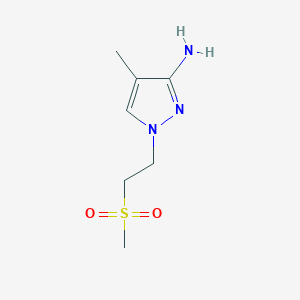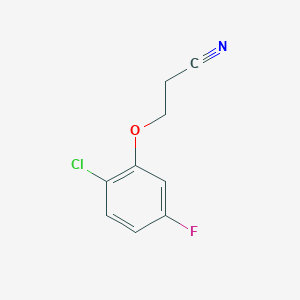
(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide is an organic compound characterized by its unique structure, which includes an amino group, a propanamide backbone, and a methyloxolan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyloxolane-2-carboxylic acid and 3-aminopropanoic acid.
Formation of Intermediate: The carboxylic acid group of 5-methyloxolane-2-carboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amidation Reaction: The active ester intermediate reacts with 3-aminopropanoic acid under mild conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.
Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives with reduced amide groups.
Substitution: Substituted amides or amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein binding, and metabolic pathways. Its structural features make it a useful tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methyloxolan ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Amino-3-(5-methyloxolan-2-yl)butanamide: Similar structure with a butanamide backbone.
(3S)-3-Amino-3-(5-methyloxolan-2-yl)pentanamide: Similar structure with a pentanamide backbone.
Uniqueness
(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide is unique due to its specific combination of an amino group, a propanamide backbone, and a methyloxolan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H16N2O2 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(5-methyloxolan-2-yl)propanamide |
InChI |
InChI=1S/C8H16N2O2/c1-5-2-3-7(12-5)6(9)4-8(10)11/h5-7H,2-4,9H2,1H3,(H2,10,11)/t5?,6-,7?/m0/s1 |
InChI-Schlüssel |
JOFCYSAYVYYWLR-HUDPQJTASA-N |
Isomerische SMILES |
CC1CCC(O1)[C@H](CC(=O)N)N |
Kanonische SMILES |
CC1CCC(O1)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


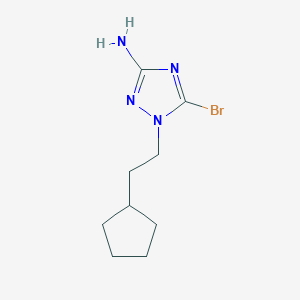
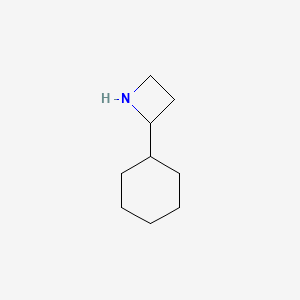
![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)
